

# Validating PTPN22 as a Drug Target Using CRISPR/Cas9: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Ptpn22-IN-2*

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## Abstract

The protein tyrosine phosphatase non-receptor type 22 (PTPN22) is a critical negative regulator of T-cell activation and has been strongly associated with a predisposition to a wide range of autoimmune diseases, including rheumatoid arthritis, type 1 diabetes, and systemic lupus erythematosus.<sup>[1][2][3][4][5]</sup> This central role in immune regulation makes PTPN22 a compelling target for therapeutic intervention. This document provides detailed application notes and experimental protocols for the validation of PTPN22 as a drug target utilizing CRISPR/Cas9 technology in Jurkat T-cells, a widely used model for studying T-cell signaling.

## Introduction to PTPN22 and its Role in Disease

PTPN22, also known as lymphoid tyrosine phosphatase (Lyp), is predominantly expressed in hematopoietic cells and plays a crucial role in setting the threshold for T-cell receptor (TCR) and B-cell receptor (BCR) signaling.<sup>[4][6][7]</sup> By dephosphorylating key signaling molecules such as Lck, ZAP70, and TCR $\zeta$ , PTPN22 attenuates the signaling cascade initiated by antigen presentation, thereby preventing inappropriate T-cell activation.<sup>[3][5][6][7]</sup>

Genetic association studies have identified a single nucleotide polymorphism (SNP) in the PTPN22 gene (C1858T, rs2476601) that results in an arginine-to-tryptophan substitution at position 620 (R620W).<sup>[5]</sup> This variant is one of the strongest non-MHC genetic risk factors for numerous autoimmune diseases.<sup>[8]</sup> The R620W variant is thought to be a loss-of-function

mutation, leading to hyperresponsive T-cells and a breakdown of self-tolerance.<sup>[9][10]</sup> Consequently, inhibiting PTPN22 activity is a promising strategy for dampening aberrant immune responses in autoimmune disorders and enhancing T-cell responses in cancer immunotherapy.<sup>[6][11][12]</sup>

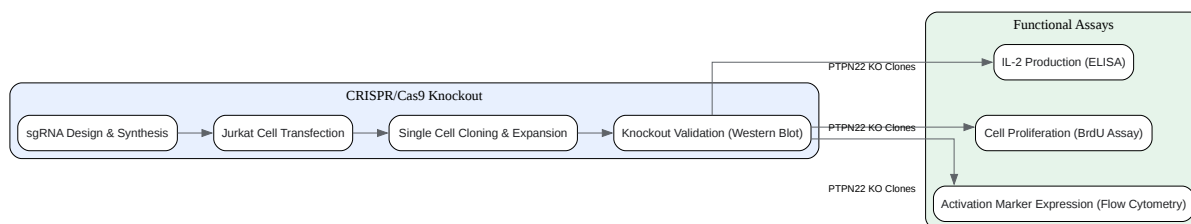
## CRISPR/Cas9 for PTPN22 Target Validation

CRISPR/Cas9 technology offers a precise and efficient method for gene editing, making it an invaluable tool for drug target validation. By creating a targeted knockout of the PTPN22 gene in a relevant cell line, researchers can mimic the effect of a highly specific pharmacological inhibitor. This allows for the investigation of the functional consequences of PTPN22 ablation on cellular signaling pathways and phenotypes, providing strong evidence for its suitability as a drug target.

This protocol will focus on the use of CRISPR/Cas9 to knock out PTPN22 in Jurkat T-cells. The resulting cellular and molecular changes will be assessed through a series of functional assays, including quantification of IL-2 production, cell proliferation, and the expression of T-cell activation markers.

## Experimental Workflow

The overall experimental workflow for validating PTPN22 as a drug target using CRISPR/Cas9 is depicted below.

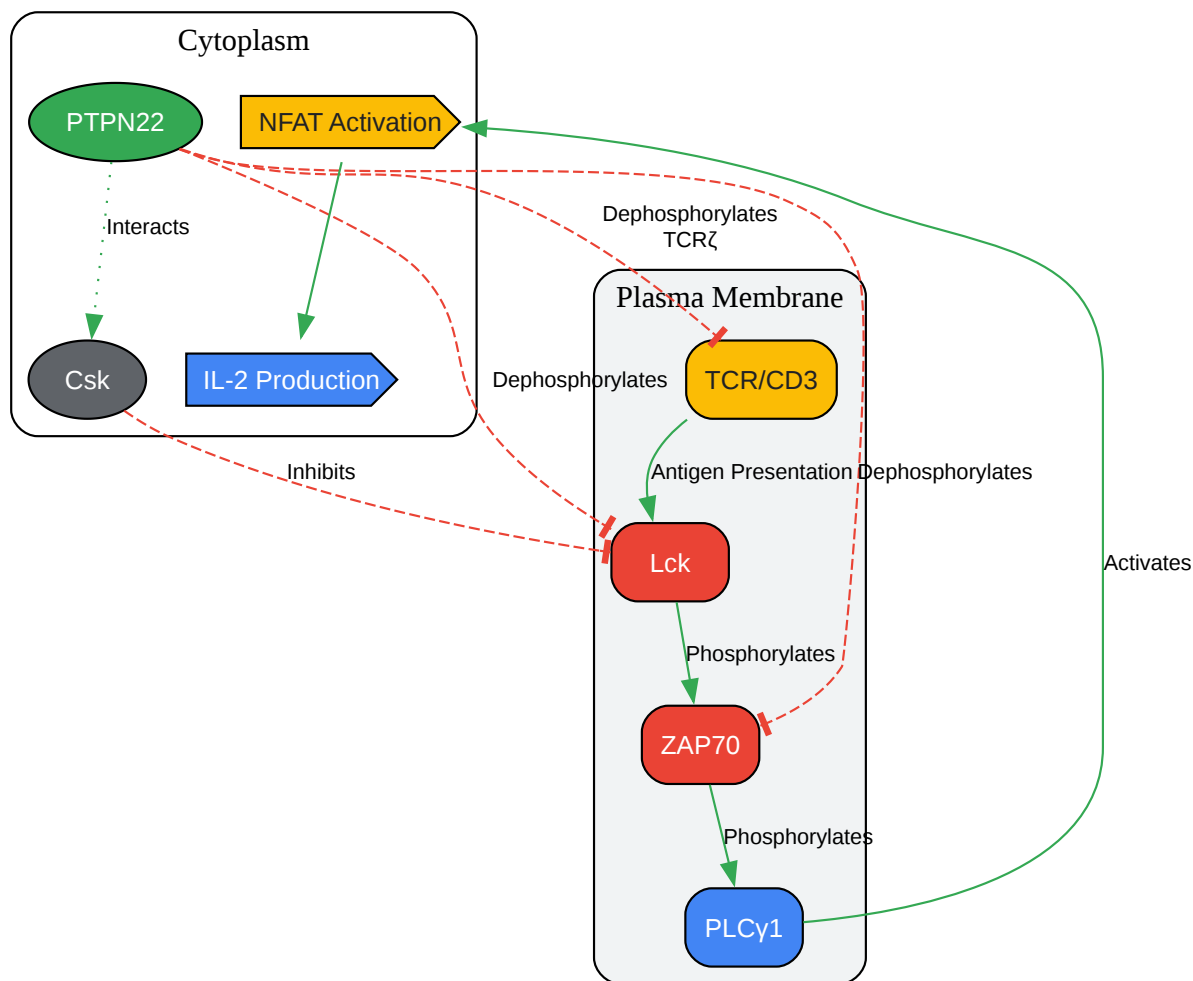


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Caption: Experimental workflow for PTPN22 target validation.

## PTPN22 Signaling Pathway in T-Cells

PTPN22 negatively regulates T-cell receptor (TCR) signaling by dephosphorylating key kinases and adaptor proteins. The following diagram illustrates the central role of PTPN22 in this pathway.



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Caption: PTPN22's role in TCR signaling.

## Quantitative Data Summary

The following tables summarize the expected quantitative outcomes following the successful knockout of PTPN22 in Jurkat T-cells, based on published literature.

Table 1: Effect of PTPN22 Knockout on IL-2 Production

Condition	Fold Change in IL-2 Production (KO vs. WT)	Reference
Stimulated with cognate antigen	~2-4 fold increase	<a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[13]</a>
Stimulated with PHA + PMA	Significant increase	<a href="#">[13]</a>

Table 2: Effect of PTPN22 Knockout on T-Cell Proliferation

Assay	Outcome in PTPN22 KO cells	Reference
BrdU Incorporation	Increased proliferation upon stimulation	<a href="#">[14]</a>

Table 3: Effect of PTPN22 Knockout on T-Cell Activation Marker Expression

Marker	Change in Expression in KO vs. WT (Stimulated)	Reference
CD69	Significant increase in percentage of positive cells	<a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[13]</a>
CD25	Increased expression	<a href="#">[8]</a> <a href="#">[14]</a>

## Detailed Experimental Protocols

### Protocol 1: CRISPR/Cas9-Mediated Knockout of PTPN22 in Jurkat T-Cells

#### 1.1. sgRNA Design and Synthesis

- Design: Utilize online design tools (e.g., CHOPCHOP, IDT's gRNA design tool) to design sgRNAs targeting an early exon of the human PTPN22 gene to maximize the likelihood of a frameshift mutation and subsequent knockout.

- Validated sgRNA Sequences: The following sgRNA sequences targeting exon 1 of PTPN22 have been previously published:
  - sgRNA1: 5'-CACCGGCTGCAGACATGTTGGAGCC-3'
  - sgRNA2: 5'-AAACGGCTCCAACATGTCTGCAGCC-3'
- Synthesis: Synthesize the sgRNAs or clone them into a suitable expression vector (e.g., pX330, pX461).

### 1.2. Jurkat Cell Culture

- Media: Culture Jurkat T-cells (Clone E6-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Cell Density: Keep the cell density between  $2 \times 10^5$  and  $1 \times 10^6$  cells/mL.

### 1.3. Transfection

- Method: Electroporation is recommended for efficient delivery of CRISPR/Cas9 components into Jurkat cells. The Neon® Transfection System (Thermo Fisher Scientific) is a suitable option.
- Reagents:
  - Cas9 nuclease
  - Synthesized sgRNA
  - Neon® Transfection System 10 µL Kit
- Procedure:
  - One day prior to transfection, split Jurkat cells to a density of  $2 \times 10^5$  cells/mL.

- On the day of transfection, harvest and count the cells.
- For each transfection, resuspend  $5 \times 10^5$  cells in 10  $\mu\text{L}$  of Resuspension Buffer R.
- Prepare the RNP complex by mixing Cas9 protein (1.5  $\mu\text{M}$  final concentration) and sgRNA (1.8  $\mu\text{M}$  final concentration). Incubate at room temperature for 10-20 minutes.
- Add the RNP complex to the resuspended cells.
- Aspirate the cell-RNP mixture into a 10  $\mu\text{L}$  Neon® tip.
- Electroporate using the following parameters for Jurkat cells: 1600 V, 10 ms, 3 pulses.
- Immediately transfer the electroporated cells into a pre-warmed 24-well plate containing 500  $\mu\text{L}$  of antibiotic-free culture medium.
- Incubate for 48-72 hours before proceeding to single-cell cloning.

#### 1.4. Single-Cell Cloning and Expansion

- Method: Limiting dilution is a standard method for isolating single cells.
- Procedure:
  - Serially dilute the transfected cells to a final concentration of 0.5 cells per 100  $\mu\text{L}$  of conditioned medium.
  - Dispense 100  $\mu\text{L}$  of the cell suspension into each well of a 96-well plate.
  - Incubate the plates for 2-3 weeks, monitoring for colony formation.
  - Expand the resulting clones in larger culture vessels.

#### 1.5. Knockout Validation by Western Blot

- Purpose: To confirm the absence of PTPN22 protein in the generated clones.
- Procedure:

- Cell Lysis:
  - Harvest approximately  $1-2 \times 10^6$  cells from each clone.
  - Wash the cells with ice-cold PBS.
  - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Determine the protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
  - Load 20-30  $\mu\text{g}$  of protein per lane on a 4-12% Bis-Tris gel.
  - Run the gel and transfer the proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with a primary antibody against PTPN22 (e.g., clone D6D1H, Cell Signaling Technology) overnight at 4°C. The expected molecular weight of PTPN22 is approximately 91.5 kDa.[\[12\]](#)
  - Wash the membrane with TBST.
  - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane with TBST.
  - Detect the signal using an ECL substrate.
  - Use an antibody against a housekeeping protein (e.g.,  $\beta$ -actin or GAPDH) as a loading control.

## Protocol 2: IL-2 Production Assay (ELISA)



- Purpose: To quantify the amount of IL-2 secreted by PTPN22 WT and KO Jurkat cells upon stimulation.
- Procedure:
  - Seed  $2 \times 10^5$  cells/well of a 96-well plate.
  - Stimulate the cells with anti-CD3 (1  $\mu\text{g/mL}$ ) and anti-CD28 (1  $\mu\text{g/mL}$ ) antibodies for 24 hours.
  - Collect the cell culture supernatant.
  - Quantify the IL-2 concentration in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

### Protocol 3: T-Cell Proliferation Assay (BrdU)

- Purpose: To measure the proliferation of PTPN22 WT and KO Jurkat cells in response to stimulation.
- Procedure:
  - Seed  $1 \times 10^5$  cells/well of a 96-well plate.
  - Stimulate the cells as described in Protocol 2.
  - After 48 hours of stimulation, add BrdU to a final concentration of 10  $\mu\text{M}$ .
  - Incubate for an additional 12-24 hours.
  - Fix, permeabilize, and denature the DNA according to the BrdU assay kit manufacturer's protocol.
  - Detect the incorporated BrdU using an anti-BrdU antibody and a colorimetric or fluorescent readout.

### Protocol 4: T-Cell Activation Marker Expression (Flow Cytometry)

- Purpose: To assess the expression of the early activation marker CD69 and the late activation marker CD25 on the surface of PTPN22 WT and KO Jurkat cells.
- Procedure:
  - Seed  $5 \times 10^5$  cells/well of a 24-well plate.
  - Stimulate the cells as described in Protocol 2 for 6 hours (for CD69) or 24 hours (for CD25).
  - Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
  - Stain the cells with fluorochrome-conjugated antibodies against CD69 and CD25 for 30 minutes at 4°C in the dark.
  - Wash the cells with FACS buffer.
  - Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
  - Analyze the data to determine the percentage of CD69+ and CD25+ cells.

## Conclusion

The protocols outlined in this document provide a comprehensive framework for utilizing CRISPR/Cas9 to validate PTPN22 as a drug target. By demonstrating that the genetic ablation of PTPN22 leads to a hyperresponsive T-cell phenotype, characterized by increased IL-2 production, proliferation, and activation marker expression, researchers can build a strong case for the therapeutic potential of PTPN22 inhibitors. This approach not only validates the target but also provides a cellular platform for screening and characterizing potential drug candidates.

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